molecular formula C24H26N2O B3745402 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

Cat. No. B3745402
M. Wt: 358.5 g/mol
InChI Key: XWJVAEPEHQJGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of DAAO has been linked to a range of beneficial effects, including improved cognitive function, reduced neuroinflammation, and increased neuroplasticity.

Mechanism of Action

9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors work by blocking the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, an enzyme that is responsible for the breakdown of D-amino acids. By inhibiting 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, the levels of D-amino acids in the brain can be increased, leading to a range of beneficial effects. D-amino acids have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
In addition to their potential therapeutic applications in schizophrenia, 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been shown to have a range of biochemical and physiological effects. These include reducing neuroinflammation, increasing neuroplasticity, and improving cognitive function. 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One major advantage of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they can be used to selectively modulate the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, without affecting other enzymes or neurotransmitter systems. This makes them a useful tool for studying the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various physiological and pathological processes. However, one limitation of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they may have off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors. One area of interest is in the development of more potent and selective inhibitors, which could be used to further elucidate the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various disorders. Another area of interest is in the development of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as therapeutics for other disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as cognitive enhancers in healthy individuals.

Scientific Research Applications

The potential therapeutic applications of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been extensively studied in recent years. One major area of interest is in the treatment of schizophrenia, as elevated levels of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone have been observed in the brains of patients with this disorder. Inhibition of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to reduce the levels of toxic metabolites associated with schizophrenia, leading to improved cognitive function and reduced symptoms.

properties

IUPAC Name

9-[(2,4-dimethylphenyl)methylamino]-3,3-dimethyl-2,4-dihydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-15-9-10-17(16(2)11-15)14-25-23-18-7-5-6-8-19(18)26-20-12-24(3,4)13-21(27)22(20)23/h5-11H,12-14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVAEPEHQJGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=C3C(=NC4=CC=CC=C42)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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